4-[2-(Thiophen-3-yl)acetamido]benzamide
Description
4-[2-(Thiophen-3-yl)acetamido]benzamide is a benzamide derivative featuring a central benzamide core linked to a thiophen-3-yl moiety via an acetamido group. The compound’s structure is characterized by:
- Acetamido linker: Enhances molecular flexibility and serves as a spacer for substituent positioning.
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-[(2-thiophen-3-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C13H12N2O2S/c14-13(17)10-1-3-11(4-2-10)15-12(16)7-9-5-6-18-8-9/h1-6,8H,7H2,(H2,14,17)(H,15,16) |
InChI Key |
BWCOUCCETNOFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-3-yl)acetamido]benzamide typically involves the following steps:
Formation of Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Acetamidation: The thiophene derivative is then reacted with acetic anhydride to form the acetamido group.
Coupling with Benzamide: The final step involves coupling the acetamido-thiophene derivative with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiophen-3-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
4-[2-(Thiophen-3-yl)acetamido]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-[2-(Thiophen-3-yl)acetamido]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Substituent Impact on Activity
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Compounds with tert-butyl (12d) or cyclopentyl (12c) groups exhibit higher logP values, favoring CNS penetration .
- Solubility : Methoxypropyl (11e) and nitro groups (8e) improve aqueous solubility but may reduce blood-brain barrier penetration .
Research Findings and Mechanistic Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
